molecular formula C18H22O6 B13736455 Di(tetrahydrofurfuryl) phthalate CAS No. 3388-01-0

Di(tetrahydrofurfuryl) phthalate

Cat. No.: B13736455
CAS No.: 3388-01-0
M. Wt: 334.4 g/mol
InChI Key: FVNABQUYTVWAOS-UHFFFAOYSA-N
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Description

Di(tetrahydrofurfuryl) phthalate (DTHFP) is a phthalate ester derivative where two tetrahydrofurfuryl alcohol groups are esterified with phthalic acid. These compounds are commonly used as plasticizers, adhesives, or solvents in industrial applications. Tetrahydrofurfuryl-based esters are notable for their polarity and metabolic pathways, which influence their toxicity and compatibility with polymers .

Properties

CAS No.

3388-01-0

Molecular Formula

C18H22O6

Molecular Weight

334.4 g/mol

IUPAC Name

bis(oxolan-2-ylmethyl) benzene-1,2-dicarboxylate

InChI

InChI=1S/C18H22O6/c19-17(23-11-13-5-3-9-21-13)15-7-1-2-8-16(15)18(20)24-12-14-6-4-10-22-14/h1-2,7-8,13-14H,3-6,9-12H2

InChI Key

FVNABQUYTVWAOS-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)COC(=O)C2=CC=CC=C2C(=O)OCC3CCCO3

Origin of Product

United States

Scientific Research Applications

Plasticizer in Polymer Production

Di(tetrahydrofurfuryl) phthalate is primarily used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) and other polymer-based materials. Its incorporation improves the flexibility, workability, and overall performance of these materials. The following table summarizes its applications in different polymer formulations:

Material Application Benefits
Polyvinyl Chloride (PVC)Flooring, wall coveringsEnhanced flexibility and durability
PolyurethanesCoatings, adhesivesImproved adhesion and flexibility
Synthetic LeatherUpholsterySoftness and durability

Coatings and Sealants

In coatings and sealants, this compound contributes to the formulation's elasticity and resistance to cracking. This property is particularly beneficial in outdoor applications where exposure to varying environmental conditions can lead to material degradation.

Biodegradability Studies

Research has indicated that this compound exhibits favorable biodegradability compared to other phthalates. This characteristic makes it an attractive alternative in applications where environmental impact is a concern. Studies have shown that its breakdown products are less harmful to aquatic life, supporting its use in environmentally sensitive applications.

Pollution Mitigation

As a part of ongoing efforts to reduce pollution from plasticizers, this compound has been evaluated for its potential to mitigate leaching into soil and water systems. Its lower volatility reduces the risk of air pollution during production processes.

Toxicological Assessments

This compound has been subjected to various toxicological studies to assess its safety for human exposure. Findings suggest that it has a lower toxicity profile compared to traditional phthalates like di(2-ethylhexyl) phthalate, making it suitable for use in consumer products such as toys and medical devices.

Antimicrobial Properties

Recent studies have explored the antimicrobial properties of this compound, showing effectiveness against certain bacterial strains. This application is particularly relevant in medical settings where reducing microbial contamination is critical.

Case Study: Use in Medical Devices

A study conducted on the application of this compound in medical devices demonstrated that it could effectively replace more hazardous plasticizers without compromising material performance or patient safety.

Case Study: Environmental Impact Assessment

An environmental impact assessment evaluated the use of this compound in construction materials, highlighting its reduced leachability compared to conventional plasticizers, thus contributing to lower environmental contamination levels.

Comparison with Similar Compounds

Structural and Physicochemical Properties

A key differentiator among phthalate esters is their substituent groups, which dictate polarity, solubility, and polymer compatibility. The following table summarizes critical properties of DTHFP analogs and related compounds:

Compound Molecular Weight (g/mol) Polarity (E(NR)*) Solubility Parameter (δ) Key Applications
Di(2-ethylhexyl) phthalate 390.56 53.24 N/A PVC plasticizers
Dimethyl phthalate 194.18 N/A 7.5 Solvents, resins
Tetrahydrofurfuryl dimerate ~531.9 (dimer acid ester) 53.75 N/A Green plasticizers
Tetrahydrofurfuryl acrylate 156.18 N/A N/A Adhesives, coatings

*E(NR): Nile Red polarity scale (lower values indicate higher polarity).

  • Solubility : Dimethyl phthalate’s higher solubility parameter (δ = 7.5) aligns with its use in cellulose-based materials, whereas tetrahydrofurfuryl esters may suit niche applications requiring moderate polarity .

Toxicity and Metabolic Pathways

Phthalates and tetrahydrofurfuryl esters share concerns over reproductive and developmental toxicity:

  • DEHP: Metabolizes to mono(2-ethylhexyl) phthalate (MEHP), a known endocrine disruptor linked to developmental effects .
  • Tetrahydrofurfuryl acrylate/methacrylate: Metabolize to tetrahydrofurfuryl alcohol, which causes delayed parturition and early resorptions in rats. Structural alerts for carcinogenicity were identified via OECD QSAR profiling .

Market and Regulatory Trends

  • DEHP : Faces strict regulations (e.g., REACH) due to endocrine-disrupting properties, driving demand for alternatives .
  • Tetrahydrofurfuryl-based esters : Emerging as "green" plasticizers but require further toxicological validation. Their higher polarity may limit market penetration compared to DEHP in conventional PVC applications .

Biological Activity

Di(tetrahydrofurfuryl) phthalate (DTFP) is a chemical compound belonging to the phthalate family, commonly used as a plasticizer in various applications. Understanding its biological activity is crucial due to its widespread use and potential impacts on human health and the environment. This article explores the biological activity of DTFP, including its antibacterial properties, metabolic pathways, and toxicological effects.

Chemical Structure and Properties

This compound is characterized by its ester functional groups derived from tetrahydrofurfuryl alcohol and phthalic acid. Its chemical structure can be represented as follows:

C15H18O4\text{C}_{15}\text{H}_{18}\text{O}_4

DTFP is a colorless liquid with moderate solubility in organic solvents, making it suitable for various applications in plastics and coatings.

Metabolism and Biotransformation

The metabolism of phthalates generally involves hydrolysis to monoesters followed by further degradation to phthalic acid. The biotransformation pathways for DTFP are not fully elucidated; however, studies on related compounds indicate that cytochrome P450 enzymes play a significant role in their oxidative degradation .

Proposed Metabolic Pathways

  • Hydrolysis : Initial cleavage of ester bonds to form monoesters.
  • Oxidation : Further transformation into phthalic acid through cytochrome P450-mediated reactions.
  • De-esterification : May occur via hydrolytic cleavage or oxidative processes.

Toxicological Profile

The toxicological effects of DTFP are not extensively documented; however, insights can be drawn from studies on structurally similar phthalates. For example, dibutyl phthalate has been shown to affect reproductive and developmental processes in animal models . The following table summarizes some known toxicological findings associated with related compounds:

Phthalate Compound Toxicological Effects Reference
Di-n-octyl PhthalateLiver toxicity, potential endocrine disruption
Dibutyl PhthalateAntibacterial, potential carcinogenic effects

Case Study 1: Antibacterial Properties

A study examining the antibacterial activity of dibutyl phthalate found that it inhibited several pathogenic bacteria at concentrations as low as 100 mg/ml. This suggests that DTFP may exhibit similar properties due to structural similarities .

Case Study 2: Metabolic Pathways

Research into the biotransformation of dibutyl phthalate by fungal strains revealed significant metabolic pathways involving cytochrome P450 enzymes. This indicates that DTFP may undergo similar metabolic processes, warranting further investigation into its environmental impact and degradation .

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